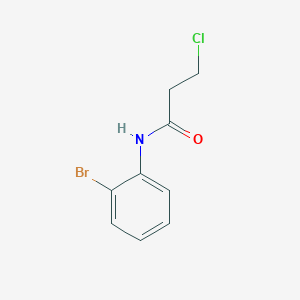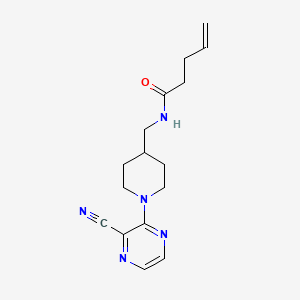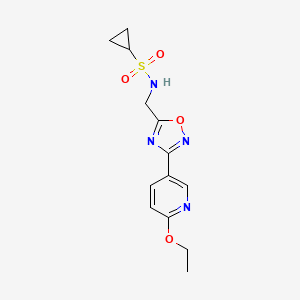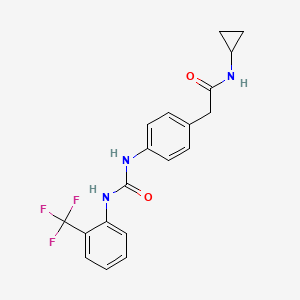![molecular formula C15H13ClN2O B2954000 8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 1795518-01-2](/img/structure/B2954000.png)
8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one” is a chemical compound with the molecular formula C15H11ClN2O2 . It is related to clobazam, which is a medication used in the treatment of seizures .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodiazepine core, which is a common structure in many pharmaceutical drugs . The benzodiazepine core is fused with a phenyl ring and has a chlorine atom at the 8th position .Scientific Research Applications
Anticonvulsant Applications
- Synthesis of Anticonvulsants: Novel derivatives of triazolo[4,3-a][1,4]benzodiazepines, including compounds related to 8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, have been synthesized and tested for their anticonvulsant activities. Some compounds exhibited excellent activity, comparable to the standard drug diazepam (Narayana et al., 2006).
Synthesis and Chemical Reactions
- Novel Synthesis Methods: A new method for the synthesis of benzodiazepines, including 8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, has been developed. This method uses mild conditions and results in high yield and purity of the products (Massah et al., 2016).
- Reactions in Various pH Solutions: The mechanisms of transformations of diazepam, a compound structurally similar to 8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, in different pH solutions have been studied. This research has contributed to understanding the chemical behavior of such compounds in various environments (Yang, 1998).
Medicinal Chemistry and Drug Design
- Palladacycles Synthesis: Research on the synthesis of palladacycles, which include derivatives of 8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, has been conducted. These complexes have been evaluated for their cytotoxic activities and as cathepsin B inhibitors, an enzyme implicated in cancer (Spencer et al., 2009).
- QSAR Studies for Anticancer Activity: Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on benzodiazepine derivatives for their potential antimicrobial and anticancer activities, highlighting the importance of molecular structure in determining their effectiveness (Verma et al., 2015).
Environmental Impact
- Aqueous Chlorination Study: The transformation of benzodiazepines, including diazepam (structurally related to 8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one), during water chlorination processes has been investigated. This study is crucial for understanding the environmental impact of these compounds (Yang et al., 2018).
properties
IUPAC Name |
8-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-11-6-7-12-13(8-11)18-14(19)9-17-15(12)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBLTOSFWMKXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2)Cl)C(N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Oxan-2-ylmethoxy)methyl]aniline](/img/structure/B2953920.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2953921.png)
![Tert-butyl N-[[4-(aminomethyl)oxolan-2-yl]methyl]carbamate](/img/structure/B2953924.png)
![2,6-Dichloro-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2953925.png)





![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2953937.png)
![(1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B2953938.png)
